molecular formula C17H30N2O2 B5991757 1-butanoyl-N-cycloheptylpiperidine-4-carboxamide

1-butanoyl-N-cycloheptylpiperidine-4-carboxamide

Cat. No.: B5991757
M. Wt: 294.4 g/mol
InChI Key: YIBATJYIKFZROX-UHFFFAOYSA-N
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Description

1-butanoyl-N-cycloheptylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides It is known for its unique chemical structure, which includes a piperidine ring substituted with a butanoyl group and a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butanoyl-N-cycloheptylpiperidine-4-carboxamide typically involves the reaction of piperidine with butanoyl chloride and cycloheptylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Step 1: Piperidine is reacted with butanoyl chloride in the presence of a base such as triethylamine to form the intermediate butanoyl-piperidine.

    Step 2: The intermediate is then reacted with cycloheptylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-butanoyl-N-cycloheptylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-butanoyl-N-cycloheptylpiperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butanoyl-N-cycloheptylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butanoyl-N-cycloheptylpiperidine-4-carboxamide is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its combination of a piperidine ring with butanoyl and cycloheptyl groups sets it apart from other similar compounds.

Properties

IUPAC Name

1-butanoyl-N-cycloheptylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-2-7-16(20)19-12-10-14(11-13-19)17(21)18-15-8-5-3-4-6-9-15/h14-15H,2-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBATJYIKFZROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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